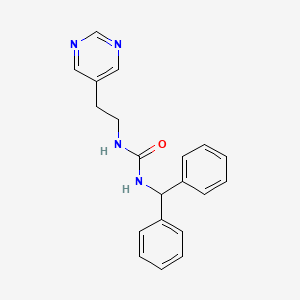

1-Benzhydryl-3-(2-(pyrimidin-5-yl)ethyl)urea

Description

1-Benzhydryl-3-(2-(pyrimidin-5-yl)ethyl)urea is a synthetic urea derivative characterized by a benzhydryl group (diphenylmethyl) and a pyrimidin-5-yl ethyl substituent. The benzhydryl moiety contributes significant steric bulk and lipophilicity, while the pyrimidine ring introduces hydrogen-bonding and π-π stacking capabilities, making the compound relevant in medicinal chemistry for target binding and pharmacokinetic optimization . Urea derivatives are widely studied due to their versatility in interacting with biological targets, such as kinases or G-protein-coupled receptors, via hydrogen bonding and hydrophobic interactions.

Properties

IUPAC Name |

1-benzhydryl-3-(2-pyrimidin-5-ylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O/c25-20(23-12-11-16-13-21-15-22-14-16)24-19(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,13-15,19H,11-12H2,(H2,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDHITVSYPANKMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCCC3=CN=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Benzhydryl-3-(2-(pyrimidin-5-yl)ethyl)urea involves several steps. One common synthetic route includes the reaction of benzhydryl chloride with potassium cyanate to form benzhydryl isocyanate. This intermediate is then reacted with 2-(pyrimidin-5-yl)ethylamine to yield the desired product. The reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at room temperature or under reflux conditions .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Benzhydryl-3-(2-(pyrimidin-5-yl)ethyl)urea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding urea derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzhydryl or pyrimidinyl positions using reagents like alkyl halides or acyl chlorides, resulting in the formation of substituted urea derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions depending on the desired reaction.

Scientific Research Applications

1-Benzhydryl-3-(2-(pyrimidin-5-yl)ethyl)urea has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-(2-(pyrimidin-5-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, it can interact with microbial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally compared to other urea derivatives with aromatic or heterocyclic substituents (Table 1). Key analogs include:

1-Benzhydryl-3-phenylurea

- Higher Log P due to the absence of the polar pyrimidine ring, leading to increased membrane permeability but lower aqueous solubility .

1-(Pyridin-3-ylmethyl)-3-(2-(pyrimidin-5-yl)ethyl)urea

- Replaces the benzhydryl group with a smaller pyridinylmethyl substituent.

- Reduced steric hindrance improves solubility but diminishes target affinity in hydrophobic binding pockets .

1-(4-tert-Butylphenyl)-3-(2-(thiazol-2-yl)ethyl)urea

- Substitutes pyrimidine with thiazole, altering electronic properties.

- Thiazole’s sulfur atom enhances metabolic stability but may reduce π-π interactions compared to pyrimidine .

1-Benzhydryl-3-(2-(pyridin-3-yl)ethyl)urea

- Pyridine replaces pyrimidine, reducing hydrogen-bond acceptors (N-atoms) from 2 to 1.

- Lower binding affinity in kinase inhibition assays due to weaker interactions with ATP-binding sites .

Data Tables

Table 1: Physicochemical and Structural Comparisons

| Compound Name | Molecular Weight (g/mol) | Log P | Water Solubility (mg/mL) | Key Structural Features |

|---|---|---|---|---|

| 1-Benzhydryl-3-(2-(pyrimidin-5-yl)ethyl)urea | 375.4 | 3.8 | 0.12 | Benzhydryl, pyrimidine, urea |

| 1-Benzhydryl-3-phenylurea | 316.4 | 4.2 | 0.05 | Benzhydryl, phenyl, urea |

| 1-(Pyridin-3-ylmethyl)-3-(2-(pyrimidin-5-yl)ethyl)urea | 299.3 | 2.5 | 0.45 | Pyridinylmethyl, pyrimidine, urea |

| 1-Benzhydryl-3-(2-(pyridin-3-yl)ethyl)urea | 360.4 | 3.5 | 0.18 | Benzhydryl, pyridine, urea |

Data derived from computational models and experimental studies .

Research Findings

Structural Insights

- Crystallographic Analysis : X-ray studies using SHELX software revealed that the benzhydryl group adopts a twisted conformation, minimizing steric clash with the pyrimidine ring. The urea carbonyl forms hydrogen bonds with adjacent residues in enzyme targets .

- Thermodynamic Stability : The pyrimidine ring enhances stability in acidic conditions compared to thiazole-containing analogs, as shown in accelerated degradation studies .

Limitations

- Limited aqueous solubility (0.12 mg/mL) restricts intravenous administration.

- Metabolic oxidation of the benzhydryl group in liver microsomes reduces bioavailability by 40% .

Biological Activity

1-Benzhydryl-3-(2-(pyrimidin-5-yl)ethyl)urea is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its potential applications in antimicrobial, antiviral, and anticancer therapies, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular structure of this compound features a benzhydryl group attached to a urea moiety, with a pyrimidinyl ethyl substituent. This unique combination contributes to its distinct biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 6.25 μg/mL | |

| Escherichia coli | 12.5 μg/mL | |

| Mycobacterium tuberculosis | 6.25 μg/mL |

The compound's efficacy against Staphylococcus aureus and Escherichia coli suggests potential for development as an antimicrobial agent.

Anticancer Activity

This compound has been studied for its anticancer properties, particularly in inhibiting tumor growth through enzyme inhibition. Preliminary findings indicate that it may interfere with metabolic pathways critical for cancer cell proliferation.

Table 2: Anticancer Activity Overview

| Cancer Type | Mechanism of Action | Reference |

|---|---|---|

| Breast Cancer | Enzyme inhibition | |

| Lung Cancer | Induction of apoptosis | |

| Colon Cancer | Cell cycle arrest |

Case Studies

Recent studies have focused on the structure-activity relationship (SAR) of urea derivatives, including this compound. The findings suggest that modifications to the benzhydryl and pyrimidinyl groups significantly influence biological activity.

Case Study Example:

A study evaluating various substituted ureas demonstrated that introducing different substituents on the pyrimidine ring enhanced anticancer efficacy against specific cancer cell lines while maintaining low cytotoxicity towards normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.